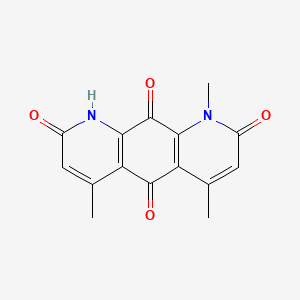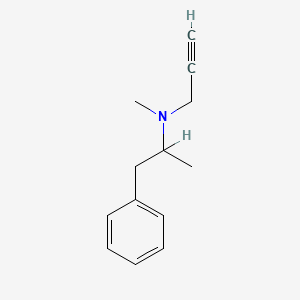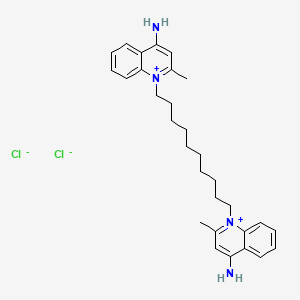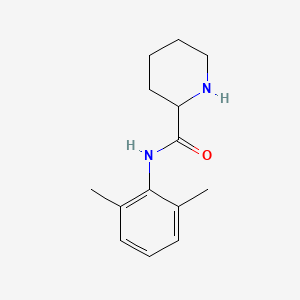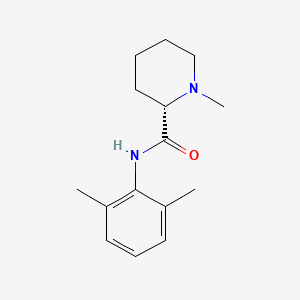
Dexivacaine
Descripción general
Descripción
Dexivacaína, también conocida como (+)-Mepivacaína, es un anestésico local perteneciente a la clase de las amidas. Está químicamente relacionada con la bupivacaína y la lidocaína. El compuesto se utiliza para analgesia o anestesia local o regional, particularmente en procedimientos dentales, cirugías menores y control del dolor del trabajo de parto .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La Dexivacaína se sintetiza a través de un proceso de múltiples pasos que implica la reacción de 2,6-dimetil anilina con cloruro de cloroacetilo para formar 2,6-dimetilfenil cloroacetato. Este intermedio luego reacciona con metilamina para producir N-(2,6-dimetilfenil)-2-cloroacetamida. El paso final implica la ciclización de este intermedio con metóxido de sodio para producir Dexivacaína .
Métodos de producción industrial
La producción industrial de Dexivacaína sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, como temperatura, presión y pH, para garantizar un alto rendimiento y pureza. El producto final a menudo se purifica utilizando técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
Dexivacaína sufre varias reacciones químicas, que incluyen:
Oxidación: Dexivacaína puede oxidarse para formar derivados N-óxido.
Reducción: El compuesto puede reducirse a su amina correspondiente.
Sustitución: Dexivacaína puede sufrir reacciones de sustitución nucleófila, particularmente en el nitrógeno de la amida.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se utilizan nucleófilos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Principales productos formados
Oxidación: Derivados N-óxido.
Reducción: Amina correspondiente.
Sustitución: Diversas amidas sustituidas.
Aplicaciones Científicas De Investigación
Dexivacaína tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los anestésicos locales tipo amida.
Biología: Se investiga por sus efectos sobre las células neuronales y los canales iónicos.
Medicina: Se utiliza en ensayos clínicos para evaluar su eficacia y seguridad en el control del dolor.
Industria: Se emplea en la formulación de diversos productos farmacéuticos.
Mecanismo De Acción
Dexivacaína ejerce sus efectos bloqueando los canales de sodio dependientes de voltaje en las membranas celulares neuronales. Esta inhibición evita la entrada de iones de sodio, bloqueando así la generación y propagación de impulsos nerviosos. El resultado es una pérdida temporal de la sensación en el área objetivo .
Comparación Con Compuestos Similares
Compuestos similares
Lidocaína: Otro anestésico local tipo amida con un mecanismo de acción similar.
Bupivacaína: Conocida por su mayor duración de acción en comparación con Dexivacaína.
Ropivacaína: Similar a la bupivacaína, pero con un mejor perfil de seguridad.
Unicidad
Dexivacaína es única en su perfil equilibrado de potencia y duración de acción, lo que la hace adecuada para diversas aplicaciones médicas. A diferencia de la bupivacaína, tiene un menor riesgo de cardiotoxicidad, y en comparación con la lidocaína, ofrece una mayor duración de la anestesia .
Propiedades
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLQCZOYSRPNW-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179091 | |
| Record name | Dexivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24358-84-7 | |
| Record name | (+)-Mepivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24358-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexivacaine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024358847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI846AL4NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


